molecular formula C5H6Br2N2 B1312029 4,5-dibromo-1,3-dimethyl-1H-pyrazole CAS No. 5744-71-8

4,5-dibromo-1,3-dimethyl-1H-pyrazole

Cat. No. B1312029
CAS RN: 5744-71-8
M. Wt: 253.92 g/mol
InChI Key: NMHDLCOEAHRTEK-UHFFFAOYSA-N
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Description

4,5-Dibromo-1,3-dimethyl-1H-pyrazole is a chemical compound with the CAS Number: 5744-71-8. It has a molecular weight of 253.92 . The IUPAC name for this compound is 4,5-dibromo-1,3-dimethyl-1H-pyrazole .


Molecular Structure Analysis

The molecular structure of 4,5-dibromo-1,3-dimethyl-1H-pyrazole is represented by the formula C5H6Br2N2 . The InChI code for this compound is 1S/C5H6Br2N2/c1-3-4(6)5(7)9(2)8-3/h1-2H3 .


Chemical Reactions Analysis

While specific chemical reactions involving 4,5-dibromo-1,3-dimethyl-1H-pyrazole are not available, pyrazoles in general are known to undergo a variety of chemical reactions. For instance, they can participate in [3+2] cycloaddition reactions .


Physical And Chemical Properties Analysis

4,5-Dibromo-1,3-dimethyl-1H-pyrazole has a molecular weight of 253.92 . Unfortunately, other physical and chemical properties such as density, boiling point, and melting point are not available .

Scientific Research Applications

Synthesis of Bipyrazoles

One potential application of 4,5-dibromo-1,3-dimethyl-1H-pyrazole is as a starting material in the synthesis of 1,4′-bipyrazoles. Bipyrazoles are an important class of compounds with various pharmaceutical and biologically active properties .

Preparation of Hexacoordinate Complexes

Another application could be in the preparation of solid hexacoordinate complexes. These complexes have significance in materials science and coordination chemistry .

Regioselective Synthesis

The compound may also be used in regioselective synthesis processes to create specific pyrazole derivatives with desired substituents, which are valuable in medicinal chemistry .

Pharmaceutical Applications

Given its structural features, 4,5-dibromo-1,3-dimethyl-1H-pyrazole could be used in the synthesis of various pharmaceutical compounds. Pyrazoles are known to possess anti-inflammatory, analgesic, antimicrobial, and anticancer activities .

Biological Activity Studies

The compound might be used in studies exploring biological activity. Pyrazoles often serve as a core structure for developing new biologically active molecules .

Material Science

In material science, such a compound could be utilized in the development of new materials with specific electronic or photonic properties due to its potential for forming stable complexes .

Safety and Hazards

The safety information for 4,5-dibromo-1,3-dimethyl-1H-pyrazole suggests that suitable protective clothing should be worn to avoid contact with skin and eyes. It is also recommended to avoid the formation of dust and aerosols .

properties

IUPAC Name

4,5-dibromo-1,3-dimethylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6Br2N2/c1-3-4(6)5(7)9(2)8-3/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMHDLCOEAHRTEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1Br)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90408733
Record name 4,5-dibromo-1,3-dimethyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90408733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-dibromo-1,3-dimethyl-1H-pyrazole

CAS RN

5744-71-8
Record name 4,5-Dibromo-1,3-dimethyl-1H-pyrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5744-71-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,5-dibromo-1,3-dimethyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90408733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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